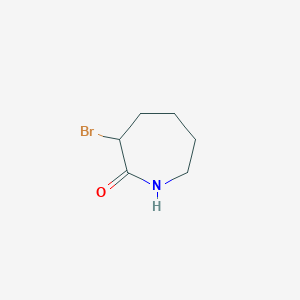

3-Bromoazepan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromoazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c7-5-3-1-2-4-8-6(5)9/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGNPJHCXKAYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452552 | |

| Record name | 3-Bromoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3457-66-7 | |

| Record name | α-Bromocaprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromoazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromoazepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 3-Bromoazepan-2-one

An In-Depth Technical Guide on the Physicochemical Properties of 3-Bromoazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data for this compound. While efforts have been made to ensure accuracy, this guide should be used for informational purposes. All experimental work should be conducted with independently verified standards and appropriate safety protocols.

Introduction

This compound, a halogenated derivative of caprolactam, serves as a valuable building block in organic synthesis. Its structure, featuring a reactive bromine atom adjacent to an amide carbonyl group within a seven-membered ring, makes it a versatile intermediate for introducing the azepan-2-one scaffold into more complex molecules. This scaffold is of interest in medicinal chemistry due to its presence in various biologically active compounds. This guide provides a detailed overview of the known , outlines common experimental protocols for its characterization, and presents logical workflows for its analysis.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, reaction setup, and analytical method development. The properties are summarized below.

Core Properties

A compilation of the primary physical and chemical identifiers for this compound is presented in Table 1.

Table 1: Core Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀BrNO |

| Molecular Weight | 192.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 6090-21-7 |

| Canonical SMILES | C1CCC(C(=O)NC1)Br |

| InChI Key | YQBAKVXCMXNPLB-UHFFFAOYSA-N |

| Appearance | White to off-white solid |

| Melting Point | 103-107 °C |

Predicted Properties

Computational predictions provide valuable insights into the behavior of a compound in various chemical and biological systems.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 289.9±25.0 °C (at 760 mmHg) | Chemspider |

| Density | 1.5±0.1 g/cm³ | Chemspider |

| pKa (most acidic) | 14.80±0.40 | Chemspider |

| LogP | 0.93±0.34 | Chemspider |

| Refractive Index | 1.541 | Chemspider |

Experimental Protocols

Detailed experimental procedures are essential for the accurate characterization and use of this compound. The following sections describe standard methodologies.

Synthesis Protocol: Bromination of ε-Caprolactam

A common method for the synthesis of this compound involves the bromination of ε-caprolactam.

Materials:

-

ε-Caprolactam

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

-

Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate for extraction

Procedure:

-

Dissolve ε-caprolactam in CCl₄ in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp (or a 250W incandescent lamp) to initiate the reaction. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete when the denser NBS has been consumed and replaced by floating succinimide.

-

Cool the reaction mixture to room temperature and filter off the succinimide by-product.

-

Wash the filtrate sequentially with sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield pure this compound.

Analytical Characterization Workflow

A standard workflow for confirming the identity and purity of the synthesized this compound involves a series of spectroscopic and chromatographic analyses.

Caption: Standard workflow for synthesis and analytical validation.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the arrangement of protons. Key expected signals include a multiplet for the proton at the C3 position (adjacent to the bromine), which is shifted downfield, and distinct signals for the diastereotopic protons of the methylene groups in the azepane ring.

-

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. The carbonyl carbon (C2) will appear significantly downfield (~170-180 ppm), and the carbon bearing the bromine (C3) will also be shifted downfield compared to its position in unsubstituted caprolactam.

3.2.2 Mass Spectrometry (MS)

-

Methodology: Electrospray ionization (ESI) or electron impact (EI) mass spectrometry can be used.

-

Expected Result: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks [M]+ or protonated molecule peaks [M+H]+ would be observed around m/z 192 and 194.

3.2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Methodology: The sample can be analyzed as a KBr pellet or a thin film.

-

Expected Result: The spectrum should display characteristic absorption bands for the N-H stretch (around 3200-3300 cm⁻¹) and a strong amide I band (C=O stretch) around 1650-1680 cm⁻¹. The C-Br stretch typically appears in the fingerprint region (500-700 cm⁻¹).

Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilic carbon atom bonded to the bromine. This makes it a prime substrate for nucleophilic substitution reactions.

Caption: Key reaction pathways for this compound.

-

Nucleophilic Substitution: It readily reacts with a variety of nucleophiles (e.g., amines, alcohols, thiols) to displace the bromide and form 3-substituted azepan-2-one derivatives. This is the primary application in building more complex molecular architectures.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form an unsaturated lactam, α,β-dehydroazepinone.

Conclusion

This compound is a well-characterized synthetic intermediate with predictable physicochemical properties and reactivity. Its utility in organic and medicinal chemistry is primarily as an electrophilic building block for the introduction of the 3-substituted caprolactam moiety. The analytical methods described herein provide a robust framework for its quality control and characterization in a research and development setting. Further exploration of its derivatives may lead to the discovery of novel therapeutic agents.

An In-depth Technical Guide to the Synthesis of 3-Bromoazepan-2-one from Caprolactam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromoazepan-2-one, a valuable intermediate in drug development, from the readily available starting material, ε-caprolactam. This document details the experimental protocol, underlying reaction mechanism, and key characterization data.

Overview of the Synthesis

The synthesis of this compound from ε-caprolactam is achieved through an α-bromination reaction. This process introduces a bromine atom at the carbon atom adjacent to the carbonyl group of the lactam ring. The most common and effective method for this transformation is a variation of the Hell-Volhard-Zelinsky reaction, which is typically used for the α-halogenation of carboxylic acids. In the case of lactams, the reaction is believed to proceed through the formation of an intermediate that facilitates the selective bromination at the α-position.

Experimental Protocol

The following experimental protocol is adapted from established procedures for the α-bromination of lactams.

Materials:

-

ε-Caprolactam

-

Phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Benzene (or other inert solvent such as carbon tetrachloride)

-

Ice

-

Water

-

Chloroform

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, a solution of bromine in benzene is added to phosphorus tribromide while maintaining the temperature at 10-15°C with an ice bath.

-

Addition of Caprolactam: A solution of ε-caprolactam in benzene is then added dropwise to the stirred mixture, ensuring the temperature is maintained between 10-15°C.

-

Reaction: After the addition is complete, the reaction mixture is heated to 40-50°C and maintained at this temperature for several hours under a dry nitrogen atmosphere.

-

Work-up: Upon cooling to room temperature, the reaction mixture will separate into two liquid layers. The lower layer, containing the brominated product, is separated.

-

Hydrolysis: The separated lower layer is then added to cracked ice to hydrolyze the reaction intermediate. The resulting oily product is then induced to crystallize.

-

Purification: The crude product is collected by filtration, washed with a small amount of water, and then dried. Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | ε-Caprolactam | - |

| Molar Mass | 113.16 g/mol | - |

| Product | This compound | - |

| Molar Mass | 192.05 g/mol | - |

| Melting Point | 112-114 °C | [1] |

| Reaction Conditions | ||

| Temperature | 40-55 °C | [1] |

| Solvent | Benzene | [1] |

| Yield | ||

| Crystalline Product | Up to 18.8 g from 17 g of caprolactam | [1] |

Spectroscopic Characterization

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | A multiplet for the proton at the brominated α-carbon (C3), shifted downfield due to the deshielding effect of the bromine atom. Multiplets for the methylene protons of the azepane ring. A broad singlet for the N-H proton. |

| ¹³C NMR | A signal for the carbonyl carbon (C2) in the range of 170-180 ppm. A signal for the brominated α-carbon (C3) shifted downfield. Signals for the other four methylene carbons of the azepane ring. |

| FT-IR (Infrared) Spectroscopy | A strong absorption band for the C=O stretching of the amide group around 1650-1680 cm⁻¹. An N-H stretching band around 3200-3400 cm⁻¹. C-H stretching and bending vibrations for the methylene groups. A C-Br stretching vibration at lower wavenumbers. |

| Mass Spectrometry | A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound. Fragmentation patterns corresponding to the loss of Br, CO, and other fragments from the azepane ring. |

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from caprolactam follows the Hell-Volhard-Zelinsky reaction mechanism. The key steps are illustrated in the diagrams below.

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from ε-caprolactam via α-bromination is a robust and well-established method. This guide provides the essential information for researchers and professionals in drug development to successfully perform and understand this important chemical transformation. The detailed protocol, combined with an understanding of the reaction mechanism, will facilitate the efficient production of this key synthetic intermediate. Further characterization of the final product using modern spectroscopic techniques is recommended to ensure high purity and confirm its chemical structure.

References

Prospective Analysis and Methodological Guide to the Biological Activity of 3-Bromoazepan-2-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromoazepan-2-one is a halogenated derivative of caprolactam, a seven-membered lactam. While its role as a synthetic intermediate is established, its biological mechanism of action remains largely uncharacterized. This document provides a prospective analysis of its potential biological activities based on its structural features and the known pharmacology of related compounds. It outlines hypothesized mechanisms of action, including covalent enzyme inhibition and receptor modulation, and furnishes detailed experimental protocols to facilitate the investigation of these hypotheses. The objective is to provide a foundational resource for researchers seeking to elucidate the pharmacological profile of this and similar alpha-halo lactam compounds.

Introduction and Structural Rationale

This compound belongs to the caprolactam family, a class of compounds used in the synthesis of polymers and various pharmaceuticals.[1][2] The core azepan-2-one (or ε-caprolactam) structure is found in molecules with diverse biological activities, including inhibitors of angiotensin-converting enzyme (ACE), γ-secretase, and glycine transporter 1 (GlyT1).[3][4][5] Furthermore, the presence of an α-bromo substituent introduces a reactive electrophilic center, a feature commonly associated with covalent inhibitors.[6][7]

The structural similarity of the lactam ring to the peptide bond and other endogenous structures suggests potential interactions with various biological targets. For instance, the well-known β-lactam antibiotics function by mimicking the D-Ala-D-Ala peptide terminus, allowing them to covalently acylate and inhibit bacterial transpeptidases (also known as penicillin-binding proteins, PBPs) involved in cell wall synthesis.[6][8][9][10] While this compound is a γ-lactam, the principle of a reactive, cyclic amide core suggests it may act as an acylating agent.

Based on these structural attributes, two primary hypotheses for its mechanism of action are proposed:

-

Covalent Enzyme Inhibition: The electrophilic carbon atom bearing the bromine atom is susceptible to nucleophilic attack from amino acid residues (e.g., Cysteine, Serine, Histidine) within the active site of an enzyme, leading to irreversible inhibition.

-

Receptor Modulation: The azepan-2-one scaffold may serve as a pharmacophore that allows the molecule to bind to and modulate the activity of various receptors, potentially in the central nervous system (CNS), similar to how benzodiazepines (which also contain a diazepine ring) interact with GABA-A receptors.[11][12][13]

Hypothesized Mechanisms of Action

Covalent Enzyme Inhibition

The most probable mechanism of action for this compound is covalent modification of protein targets. The α-bromo substitution significantly increases the electrophilicity of the adjacent carbonyl carbon, making it a "warhead" susceptible to nucleophilic attack.

Proposed Signaling Pathway: Irreversible Enzyme Inhibition

A nucleophilic residue, such as a cysteine thiol or a serine hydroxyl group, in the active site of a target enzyme could attack the electrophilic carbon of this compound. This would result in the displacement of the bromide ion and the formation of a stable, covalent acyl-enzyme complex, thereby inactivating the enzyme.

Caption: Proposed mechanism of irreversible covalent inhibition by this compound.

Receptor Modulation

Derivatives of azepane and related structures have shown activity in the central nervous system. For example, bromazepam is a benzodiazepine derivative used for its anxiolytic properties, which acts by modulating the GABA-A receptor.[11][12][14] While structurally distinct, the azepan-2-one core in this compound could potentially interact with CNS receptors.

Proposed Signaling Pathway: GABA-A Receptor Modulation (Hypothetical)

If this compound were to act as a positive allosteric modulator of the GABA-A receptor, it would bind to a site distinct from the GABA binding site. This binding would enhance the effect of GABA, leading to an increased influx of chloride ions upon GABA binding, hyperpolarization of the neuron, and an overall inhibitory effect on neurotransmission.

Caption: Hypothetical modulation of the GABA-A receptor by this compound.

Quantitative Data (Prospective)

No specific quantitative biological data for this compound has been identified in the public domain. The following tables are presented as templates for organizing data generated from the experimental protocols outlined below.

Table 1: Prospective Enzyme Inhibition Data

| Target Enzyme | Enzyme Class | IC₅₀ (µM) | k_inact/K_I (M⁻¹s⁻¹) | Mechanism Type |

|---|---|---|---|---|

| Example: Caspase-3 | Cysteine Protease | Irreversible | ||

| Example: Cathepsin B | Cysteine Protease | Irreversible | ||

| Example: Trypsin | Serine Protease | Irreversible |

| Example: Chymotrypsin | Serine Protease | | | Irreversible |

Table 2: Prospective Receptor Binding Data

| Target Receptor | Receptor Family | Kᵢ (nM) | % Inhibition @ 10 µM | Assay Type |

|---|---|---|---|---|

| Example: GABA-A | Ligand-gated Ion Channel | Radioligand Binding | ||

| Example: D₂ Dopamine | GPCR | Radioligand Binding | ||

| Example: 5-HT₂ₐ Serotonin | GPCR | Radioligand Binding |

| Example: M₁ Muscarinic | GPCR | | | Radioligand Binding |

Experimental Protocols

To investigate the hypothesized mechanisms of action, the following detailed experimental protocols are proposed.

Protocol: Covalent Inhibitor Screening using Mass Spectrometry

This protocol is designed to identify if this compound acts as a covalent inhibitor and to identify its protein targets in a complex biological sample.

Workflow Diagram

Caption: Experimental workflow for identifying protein targets of covalent inhibitors.

Methodology:

-

Preparation of Cell Lysate: Culture a relevant cell line (e.g., HEK293T, SH-SY5Y) to ~80% confluency. Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer with protease inhibitors omitted). Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a BCA assay.

-

Incubation: Prepare two samples.

-

Treatment: To 1 mg of cell lysate, add this compound to a final concentration of 100 µM (from a 100x DMSO stock).

-

Control: To 1 mg of cell lysate, add an equivalent volume of DMSO.

-

Incubate both samples for 2 hours at 37°C with gentle agitation.

-

-

Protein Digestion:

-

Denature proteins by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.

-

Alkylate cysteine residues with 20 mM iodoacetamide for 30 minutes at room temperature in the dark.

-

Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce urea concentration.

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Sample Cleanup: Acidify the samples with formic acid to stop the digestion. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute peptides and dry them under vacuum.

-

LC-MS/MS Analysis: Reconstitute peptides in a suitable solvent (e.g., 0.1% formic acid in water). Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system. Set the instrument to perform data-dependent acquisition (DDA) to fragment the most abundant peptide ions.

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a relevant protein database (e.g., UniProt Human). Specify a variable modification corresponding to the mass of the azepan-2-one adduct (mass of compound minus mass of HBr) on nucleophilic residues (C, S, H, K, Y). Identify peptides that are uniquely modified in the treatment sample compared to the control.

Protocol: Radioligand Binding Assay for Receptor Screening

This protocol is a standard method to determine if a compound binds to a specific receptor and to quantify its binding affinity (Kᵢ).

Methodology:

-

Membrane Preparation: Obtain cell membranes expressing the target receptor of interest (e.g., GABA-A receptor) from a commercial vendor or prepare them from transfected cell lines.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well will contain:

-

Cell membranes: A specific amount (e.g., 10-20 µg of protein) expressing the target receptor.

-

Radioligand: A known radioactive ligand for the receptor (e.g., [³H]Flunitrazepam for the benzodiazepine site on GABA-A) at a concentration near its Kₔ value.

-

Test Compound: this compound at various concentrations (e.g., from 0.1 nM to 100 µM) to generate a competition curve.

-

Assay Buffer: A buffer optimized for the specific receptor binding.

-

-

Controls:

-

Total Binding: Wells containing membranes and radioligand only (no competitor).

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radioactive ligand (e.g., 10 µM Diazepam) to saturate the receptors.

-

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand. Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound ligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Conclusion

While the biological activity of this compound is currently undefined, its chemical structure provides a strong rationale for investigating its potential as a covalent enzyme inhibitor or a receptor modulator. The α-halo-lactam motif is a compelling starting point for targeted drug discovery, particularly in the realm of irreversible inhibitors. The experimental frameworks provided in this guide offer a systematic approach to characterizing its mechanism of action, identifying its molecular targets, and quantifying its biological potency. The insights gained from such studies will not only elucidate the pharmacology of this specific compound but also contribute to the broader understanding of the structure-activity relationships of substituted caprolactams in biological systems.

References

- 1. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]

- 2. Caprolactam - Wikipedia [en.wikipedia.org]

- 3. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin-converting enzyme inhibitors. 2. Perhydroazepin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 11. Bromazepam - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Bromazepam? [synapse.patsnap.com]

- 13. Mechanism of action of the benzodiazepines: behavioral aspect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is Bromazepam used for? [synapse.patsnap.com]

Azepane Derivatives in Drug Discovery: An In-Depth Technical Guide

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensional structure provides a versatile platform for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties for a wide range of therapeutic applications. This technical guide offers a comprehensive review of recent advancements in the field, focusing on the synthesis, biological activities, and therapeutic potential of azepane-containing compounds for researchers, scientists, and drug development professionals.

Therapeutic Applications and Quantitative Biological Activity

Azepane derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. The following tables summarize the quantitative biological activity data for representative azepane-containing compounds, providing a comparative analysis of their potency.

Anticancer Activity

The cytotoxic effects of various azepane derivatives have been evaluated against a range of cancer cell lines, demonstrating their potential as anticancer agents.

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Dibenzo[b,f]azepine derivative 5e | Leukaemia SR | 13.05 ± 0.62 | |

| Pyrrolo[1,2-a]azepine derivative 3 | HepG2 (Liver) | 0.004 | |

| Pyrrolo[1,2-a]azepine derivative 6 | HepG2 (Liver) | 0.0016 | |

| Pyrrolo[1,2-a]azepine derivative 5b | MCF7 (Breast) | 0.0107 | |

| Pyrrolo[1,2-a]azepine derivative 6 | HCT116 (Colon) | 0.0211 | |

| Substituted diazepine 4a | Caco-2 (Colon) | 8.445 ± 2.26 | [1] |

| Substituted oxazepine 7a | Caco-2 (Colon) | 33.04 ± 2.06 | [1] |

Antimicrobial Activity

Azepane derivatives have also shown promise as antimicrobial agents, with activity against both bacterial and fungal pathogens.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Azepano-triterpenoid 8 | MRSA | ≤ 0.15 (µM) | |

| Azepanobetulinic acid cyclohexyl amide 4 | MRSA | ≤ 0.15 (µM) | |

| 3-amino-3,4-seco-4(23)-en uvaol derivative 21 | MRSA | ≤ 0.15 (µM) | |

| Azepano-glycyrrhetol-tosylate 32 | MRSA | ≤ 0.15 (µM) |

Central Nervous System (CNS) Activity

The unique scaffold of azepane has been exploited to develop agents targeting various CNS disorders, including Alzheimer's disease, Parkinson's disease, and psychiatric conditions.

| Compound/Derivative Class | Target/Model | IC50/Kᵢ (nM) | Efficacy | Reference |

| Biphenyloxyl-alkyl-azepane 13 | Histamine H₃ Receptor | 18 (Kᵢ) | Antagonist | |

| Biphenyloxyl-alkyl-azepane 16 | Histamine H₃ Receptor | 34 (Kᵢ) | Antagonist (IC50 = 9 nM) | |

| Dibenzo[b,e]azepine-6-one derivative | HDAC | Submicromolar | Antiproliferative | |

| D-512 (D₂/D₃ agonist) | 6-OHDA-lesioned rat model | - | Reversed toxicity at 20-30 µM | [2] |

| D-440 (D₃ agonist) | 6-OHDA-lesioned rat model | - | Reversed toxicity at 5-30 µM | [2] |

| Piclozotan (5-HT₁ₐ agonist) | t-MCAO model | - | Remarkable neuroprotection | [3] |

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by azepane derivatives is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the therapeutic effects of these compounds.

PI3K/Akt Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain azepine derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1]

Nrf2-ARE Signaling Pathway in Neuroprotection

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a key regulator of cellular defense against oxidative stress. Activation of this pathway by certain heterocyclic compounds, including those with azepane-like structures, can upregulate the expression of antioxidant enzymes, offering a promising strategy for neuroprotection in diseases like Parkinson's and Alzheimer's.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to advancing drug discovery. This section provides protocols for key synthetic and biological assays cited in the literature for the evaluation of azepane-containing compounds.

General Synthesis of Dibenzo[b,f]azepine Derivatives

This protocol outlines a general procedure for the synthesis of dibenzo[b,f]azepine derivatives, which have shown promising anticancer activity.

Step 1: Synthesis of 5H-dibenzo[b,f]azepine-5-carbonyl chloride

-

To a solution of 5H-dibenzo[b,f]azepine in an appropriate solvent (e.g., toluene), add triphosgene portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.

Step 2: Synthesis of 5H-dibenzo[b,f]azepine-5-carbohydrazide

-

Dissolve the crude product from Step 1 in a suitable solvent (e.g., THF).

-

Add hydrazine hydrate dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).

-

Filter the resulting precipitate and wash with a cold solvent to yield the carbohydrazide derivative.

Step 3: Synthesis of N'-substituted-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives

-

To a solution of the carbohydrazide from Step 2 in a suitable solvent (e.g., DMF), add the appropriate benzoyl chloride derivative.

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

-

Pour the reaction mixture into ice-water and collect the precipitate by filtration.

-

Purify the crude product by recrystallization or column chromatography.

Step 4: Synthesis of 2-(5H-dibenzo[b,f]azepin-5-yl)-5-aryl-1,3,4-oxadiazole derivatives

-

To a solution of the N'-substituted carbohydrazide from Step 3 in phosphorus oxychloride, reflux the mixture for a specified time.

-

After cooling, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the azepane derivative (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Medium Preparation: Prepare a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare serial twofold dilutions of the azepane derivative in the broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Neuroprotection: 6-OHDA-Lesioned Rat Model of Parkinson's Disease

The 6-hydroxydopamine (6-OHDA) rat model is a widely used in vivo model to study Parkinson's disease and evaluate the efficacy of potential neuroprotective agents.[4][5]

-

Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats. Place the animal in a stereotaxic frame.

-

Stereotaxic Surgery: Make a midline incision on the scalp to expose the skull. Drill a small hole at the desired coordinates for injection into the medial forebrain bundle (MFB) or substantia nigra.

-

6-OHDA Injection: Slowly infuse a solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the target brain region using a Hamilton syringe.[4] Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

-

Drug Administration: Administer the test azepane derivative (e.g., via oral gavage or intraperitoneal injection) according to the desired treatment regimen (pre-treatment, co-treatment, or post-treatment).

-

Behavioral Assessment: After a recovery period (typically 2-3 weeks), assess motor function using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, or stepping test.

-

Histological and Biochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify the extent of neurodegeneration and the neuroprotective effect of the compound.

Conclusion

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse pharmacological activities exhibited by its derivatives underscore the importance of this heterocyclic motif in medicinal chemistry. The data and protocols presented in this technical guide provide a valuable resource for researchers in the field and highlight the promising future of azepane-based compounds in addressing a range of unmet medical needs. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and detailed investigation of mechanisms of action will be crucial in translating the potential of these compounds into clinically successful drugs.

References

- 1. Design, synthesis and molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-512 and D-440 as Novel Multifunctional Dopamine Agonists: Characterization of Neuroprotection Properties and Evaluation of In Vivo Efficacy in a Parkinson’s Disease Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - UK [thermofisher.com]

- 5. criver.com [criver.com]

An In-depth Technical Guide to the Safety and Handling of Alpha-Bromo Lactams

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal risk assessment. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and follow all institutional and regulatory safety guidelines.

Introduction

Alpha-bromo lactams are a class of reactive chemical intermediates utilized in organic synthesis, particularly in the development of novel pharmaceutical compounds. Their structure, incorporating both a lactam ring and a bromine atom on the alpha-carbon, makes them potent alkylating agents. This reactivity is key to their synthetic utility but also presents significant health and safety hazards. This guide provides an in-depth overview of the safety considerations, handling procedures, and emergency protocols necessary for the safe use of alpha-bromo lactams in a research and development setting.

Hazard Identification and Reactivity

The primary hazard associated with alpha-bromo lactams stems from their classification as alkylating agents. The bromine atom is a good leaving group, making the alpha-carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules such as DNA, RNA, and proteins. This can lead to cytotoxicity and genotoxicity.

2.1 GHS Hazard Classification

While specific data for all alpha-bromo lactams is not available, the Safety Data Sheet for a representative compound, α-Bromo-γ-valerolactone, provides a clear indication of the expected hazards.[1]

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1] | Corrosion |

| Serious Eye Damage/Irritation | H314: Causes severe skin burns and eye damage.[1] | Corrosion |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] | Exclamation Mark |

2.2 Reactivity and Stability

-

Reactivity: Alpha-bromo lactams are reactive compounds. They can react with nucleophiles, including water, alcohols, and amines. Contact with strong bases can lead to elimination reactions and the formation of potentially hazardous byproducts.

-

Stability: These compounds may be sensitive to heat and light. Thermal decomposition can lead to the release of irritating and toxic gases, such as hydrogen bromide.[2] They should be stored in a cool, dry, and dark place.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and metals.

Toxicology

As alkylating agents, alpha-bromo lactams are considered hazardous.[3] The primary routes of exposure are inhalation, skin/eye contact, and ingestion.[4]

-

Skin and Eye Contact: Direct contact can cause severe burns and permanent eye damage.[1] These compounds are also lachrymatory (tear-producing).[2]

-

Inhalation: Inhalation of dust or vapors may cause severe respiratory tract irritation.[1]

-

Ingestion: Ingestion is likely to cause severe corrosive damage to the gastrointestinal tract.

-

Chronic Exposure: While specific long-term toxicity data for alpha-bromo lactams is limited, chronic exposure to alkylating agents is associated with mutagenicity, carcinogenicity, and reproductive toxicity.[3]

It is important to note that while the beta-lactam ring is a core structure in many antibiotics, alpha-bromo lactams are not used for this purpose and their toxicological profile is dominated by their alkylating nature, rather than the antimicrobial-associated toxicities (such as neurotoxicity or allergic reactions) seen with antibiotic beta-lactams.[5][6][7][8][9]

Safe Handling and Personal Protective Equipment (PPE)

A strict adherence to safety protocols is mandatory when handling alpha-bromo lactams.

4.1 Engineering Controls

-

All work with alpha-bromo lactams (including weighing, transfers, and reactions) must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[10]

-

The work area should be kept clean and free of clutter to facilitate decontamination in case of a spill.

4.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.[11]

| PPE Type | Specification | Rationale |

| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[11] | Provides robust protection against dermal absorption. The outer glove should be removed immediately after handling the compound. |

| Eye Protection | Chemical splash goggles and a full-face shield.[10][11] | Protects against splashes to the eyes and face. |

| Lab Coat/Gown | A lab coat with tight cuffs. For larger quantities or splash risks, a disposable, polyethylene-coated gown is recommended.[11] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required when working in a fume hood. In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges may be necessary.[10][11] | Protects against inhalation of aerosols or dusts. |

Experimental Protocols and Workflows

5.1 General Handling Workflow

The following diagram illustrates a safe workflow for handling alpha-bromo lactams in a laboratory setting.

Caption: A typical experimental workflow for handling alpha-bromo lactams.

5.2 Synthesis Hazards: Bromination of Lactams

A common route to alpha-bromo lactams is the bromination of the corresponding lactam. This process often involves hazardous reagents and byproducts. A typical procedure might involve reacting the lactam with a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a radical initiator or acid catalyst.

Key Hazards:

-

Bromine (Br₂): Highly corrosive, toxic, and volatile. Causes severe burns upon contact and is fatal if inhaled.[12]

-

Hydrogen Bromide (HBr): A corrosive gas that is often generated as a byproduct. It can cause severe respiratory damage.[13]

-

Solvents: Solvents like carbon tetrachloride are often used but are now recognized as carcinogens and are typically replaced with safer alternatives.

-

Exothermic Reactions: The reaction can be exothermic and requires careful temperature control.

Mechanism of Action: Alkylation

The biological activity and hazards of alpha-bromo lactams are due to their ability to act as alkylating agents. The diagram below illustrates the general mechanism.

Caption: Generalized mechanism of cellular damage by an alkylating agent.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.[2][14][15]

7.1 Spill Response

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Isolate: Restrict access to the spill area.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

PPE: Wear appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a lab coat. For large spills, respiratory protection may be required.[10]

-

Neutralize/Absorb: Cover the spill with an absorbent material (e.g., vermiculite or a commercial spill kit absorbent). Do not use combustible materials like paper towels on a neat spill.

-

Collect: Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

-

Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

7.2 Exposure Protocols

The following diagram outlines the logical steps for responding to different types of personal exposure.

References

- 1. echemi.com [echemi.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. www3.paho.org [www3.paho.org]

- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]

- 5. Neurotoxicity of beta-lactam antibiotics: predisposing factors and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-Lactams Toxicity in the Intensive Care Unit: An Underestimated Collateral Damage? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta-Lactams Toxicity in the Intensive Care Unit: An Underestimated Collateral Damage? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-lactam allergy | Johns Hopkins ABX Guide [hopkinsguides.com]

- 9. Problems in evaluation of adverse reactions to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ehs.washington.edu [ehs.washington.edu]

- 11. aaha.org [aaha.org]

- 12. lobachemie.com [lobachemie.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 3-Bromoazepan-2-one in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative solubility data for 3-Bromoazepan-2-one. This guide therefore provides a comprehensive experimental protocol for determining the solubility of this compound, alongside a framework for data presentation and visualization of the experimental workflow. The principles and methodologies described herein are based on established practices for solubility determination of organic compounds.

Introduction

This compound, a halogenated lactam, is a potentially valuable building block in organic synthesis and drug discovery. Its solubility profile in various organic solvents is a critical parameter for its application in reaction chemistry, purification processes such as crystallization, and formulation development. Understanding its solubility is essential for designing efficient synthetic routes and for the development of drug delivery systems. This guide outlines a detailed experimental approach for the systematic determination of the solubility of this compound and provides a template for the clear and concise presentation of the resulting data.

Predicted Solubility Profile

Based on its chemical structure, which includes a polar lactam ring and a bromine atom, this compound is expected to exhibit a range of solubilities in common organic solvents. The polarity of the solvent will likely play a significant role in its dissolution. It is anticipated to be more soluble in polar aprotic and polar protic solvents, and less soluble in nonpolar solvents.

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the equilibrium solubility method, a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Materials

-

This compound (solid, high purity)

-

A selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, toluene, hexane) of analytical grade.

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm pore size, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

-

Calibrated thermometer

Procedure

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble).

-

Analyze these standards using the chosen analytical method (e.g., HPLC) to construct a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Add a known volume or mass of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted solution using the calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

-

Replicates:

-

All solubility measurements should be performed in triplicate to ensure the accuracy and reproducibility of the results.

-

Data Presentation

The quantitative solubility data for this compound should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Solvent Type | Solubility (g/L) | Solubility (mol/L) |

| Methanol | Polar Protic | [Experimental Data] | [Experimental Data] |

| Ethanol | Polar Protic | [Experimental Data] | [Experimental Data] |

| Acetone | Polar Aprotic | [Experimental Data] | [Experimental Data] |

| Ethyl Acetate | Polar Aprotic | [Experimental Data] | [Experimental Data] |

| Dichloromethane | Polar Aprotic | [Experimental Data] | [Experimental Data] |

| Tetrahydrofuran (THF) | Polar Aprotic | [Experimental Data] | [Experimental Data] |

| Toluene | Nonpolar | [Experimental Data] | [Experimental Data] |

| Hexane | Nonpolar | [Experimental Data] | [Experimental Data] |

*Note: This table is a template. The cells with "[Experimental Data]" should be populated with the results obtained from the experimental protocol described above.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

Spectroscopic Profile of 3-Bromoazepan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromoazepan-2-one, a halogenated lactam of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| N-H | 6.0 - 7.5 | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| CH-Br | 4.0 - 4.5 | Doublet of Doublets | Deshielded by the adjacent bromine and carbonyl group. |

| CH₂ (adjacent to N) | 3.0 - 3.5 | Multiplet | Protons are diastereotopic and will show complex splitting. |

| CH₂ (aliphatic) | 1.5 - 2.5 | Multiplets | Overlapping signals from the remaining three methylene groups in the ring. |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 170 - 180 | Typical chemical shift for a lactam carbonyl carbon. |

| C-Br | 50 - 60 | Carbon directly attached to the electronegative bromine atom. |

| C (adjacent to N) | 40 - 50 | Carbon adjacent to the nitrogen atom. |

| C (aliphatic) | 20 - 40 | Remaining methylene carbons in the azepane ring. |

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3200 - 3400 | Strong, Broad | Characteristic of a secondary amide. |

| C-H Stretch | 2850 - 3000 | Medium to Strong | Aliphatic C-H bonds. |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong | Carbonyl stretching vibration of the lactam. |

| N-H Bend (Amide II) | 1510 - 1570 | Medium | Bending vibration of the N-H bond. |

| C-N Stretch | 1200 - 1300 | Medium | Stretching vibration of the carbon-nitrogen bond. |

| C-Br Stretch | 500 - 650 | Medium to Strong | Carbon-bromine bond vibration.[1] |

Table 4: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 191/193 | Molecular ion peak, showing the characteristic M and M+2 isotopic pattern for bromine in an approximate 1:1 ratio.[2] |

| [M-Br]⁺ | 112 | Loss of the bromine atom. |

| [M-CO]⁺ | 163/165 | Loss of carbon monoxide from the molecular ion. |

| [M-C₂H₄]⁺ | 163/165 | Loss of ethene via retro-Diels-Alder type fragmentation. |

| [C₄H₅O]⁺ | 69 | Common fragment from the cleavage of the lactam ring. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for many organic molecules.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Perform locking and shimming procedures to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation and Analysis:

-

For analysis via a direct insertion probe, a small amount of the solid sample is placed in a capillary tube and introduced into the ion source.

-

For analysis coupled with Gas Chromatography (GC-MS), dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. The GC will separate the compound before it enters the mass spectrometer.

-

In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

A Technical Guide to 3-Bromoazepan-2-one for Researchers and Drug Development Professionals

Introduction

Lactams, including the azepan-2-one core, are considered privileged structures in medicinal chemistry due to their diverse biological activities, which span from anticancer and anti-inflammatory to antidepressant effects.[4] The introduction of a bromine atom at the alpha position to the carbonyl group can significantly influence the compound's reactivity and biological profile, making 3-Bromoazepan-2-one an intriguing candidate for further investigation.

Synthesis of this compound

Given the lack of commercial availability, de novo synthesis is required to obtain this compound. A plausible and documented method involves the direct alpha-bromination of ε-caprolactam.[5]

Experimental Protocol: Alpha-Bromination of ε-Caprolactam

This protocol is adapted from established procedures for the α-halogenation of lactams.[5][6]

Materials and Reagents:

| Reagent/Material | Formula | Notes |

| ε-Caprolactam | C₆H₁₁NO | Starting material |

| Phosphorus tribromide | PBr₃ | Brominating agent |

| Bromine | Br₂ | Brominating agent |

| Inert Organic Solvent | e.g., Xylene, Toluene | Reaction medium |

| Water | H₂O | For hydrolysis step |

| Sodium Bicarbonate Solution | NaHCO₃ (aq) | For neutralization |

| Dichloromethane | CH₂Cl₂ | For extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | Drying agent |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve ε-caprolactam in an inert solvent such as xylene under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Brominating Agent: Cool the mixture in an ice bath (0-10 °C). A solution of the brominating agent (e.g., a mixture of PBr₃ and Br₂) in the same inert solvent is added dropwise to the stirred solution of ε-caprolactam. The temperature should be carefully maintained to control the reaction rate.

-

Bromination Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a temperature of 40-55 °C to complete the bromination.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion, the reaction mixture is cooled, and water is carefully added to hydrolyze the reaction intermediate and quench any remaining brominating agent.

-

Work-up and Isolation: The organic layer is separated, washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, and then washed with brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Synthesis Workflow Diagram

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]

- 5. US2832770A - Preparation of alpha-bromo and alpha- - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: 3-Bromoazepan-2-one in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoazepan-2-one, also known as 3-bromo-ε-caprolactam, is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structure features a seven-membered lactam ring, a common scaffold in various biologically active molecules, and a bromine atom at the α-position to the carbonyl group. This bromine atom serves as a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of functional groups at the 3-position of the azepan-2-one core, enabling the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

The primary application of this compound lies in its use as an electrophile in SN2 reactions. A variety of nucleophiles, including amines, azides, thiols, and alkoxides, can displace the bromide ion to form new carbon-heteroatom bonds. The resulting 3-substituted azepan-2-one derivatives are key building blocks for more complex molecules, including potent and selective enzyme inhibitors and receptor modulators. Of particular note is the synthesis of 3-(acylamino)azepan-2-ones, which have been identified as stable and broad-spectrum chemokine inhibitors with potential as orally available anti-inflammatory agents.[1][2]

Reaction Mechanism and Stereochemistry

The nucleophilic substitution reactions of this compound typically proceed via an SN2 mechanism. This is a one-step process where the nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine atom, leading to an inversion of stereochemistry at the chiral center.

Transition State [Nu---C---Br]⁻

, shape=box, style=dashed, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"]; products [label="3-Substituted Azepan-2-one + Br⁻"];

reagents -> transition_state [label="Sɴ2 Attack", color="#4285F4"]; transition_state -> products [label="Inversion of Stereochemistry", color="#34A853"]; } dot Caption: General Sɴ2 mechanism for the nucleophilic substitution of this compound.

Applications in Drug Development

The synthesis of 3-substituted azepan-2-ones is particularly relevant in the development of chemokine inhibitors. For instance, 3-(acylamino)azepan-2-ones have shown promise as stable and effective anti-inflammatory agents. The synthesis of these compounds often involves the initial displacement of the bromide in this compound with an azide nucleophile, followed by reduction to the corresponding 3-aminoazepan-2-one, and subsequent acylation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that these are representative values and actual results may vary depending on the specific substrate and reaction conditions.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| Azide | Sodium Azide (NaN₃) | DMF | 60-80 | 4-6 | 85-95 | 3-Azidoazepan-2-one |

| Amine | Benzylamine | Acetonitrile | Reflux | 8-12 | 70-85 | 3-(Benzylamino)azepan-2-one |

| Thiol | Sodium Thiophenoxide | Ethanol | Room Temp | 2-4 | 90-98 | 3-(Phenylthio)azepan-2-one |

| Alkoxide | Sodium Methoxide | Methanol | Reflux | 6-10 | 65-75 | 3-Methoxyazepan-2-one |

Experimental Protocols

Protocol 1: Synthesis of 3-Azidoazepan-2-one

Materials:

-

This compound (1.0 eq)

-

Sodium azide (1.5 eq)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound in DMF, add sodium azide.

-

Heat the reaction mixture to 70 °C and stir for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 3-azidoazepan-2-one.

Protocol 2: Synthesis of 3-(Benzylamino)azepan-2-one

Materials:

-

This compound (1.0 eq)

-

Benzylamine (2.0 eq)

-

Acetonitrile

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in acetonitrile.

-

Add benzylamine to the solution.

-

Reflux the reaction mixture for 10 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield 3-(benzylamino)azepan-2-one.

Protocol 3: Synthesis of 3-(Phenylthio)azepan-2-one

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium ethoxide (1.1 eq)

-

Ethanol

-

Deionized water

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of sodium ethoxide in ethanol, add thiophenol dropwise at 0 °C.

-

Stir the mixture for 15 minutes at room temperature to form sodium thiophenoxide.

-

Add a solution of this compound in ethanol to the reaction mixture.

-

Stir the reaction at room temperature for 3 hours.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with deionized water.

-

Extract the product with dichloromethane (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-(phenylthio)azepan-2-one.

Conclusion

This compound is a versatile building block for the synthesis of a variety of 3-substituted azepan-2-one derivatives through nucleophilic substitution reactions. The protocols provided herein offer representative methods for the introduction of amine, azide, and thiol functionalities, which are crucial for the development of novel therapeutic agents, particularly in the field of chemokine research. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, underscores the importance of this compound in modern drug discovery.

References

Application Notes and Protocols for the Amination of 3-Bromoazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-aminoazepan-2-one from 3-bromoazepan-2-one via nucleophilic substitution. This protocol is intended for use by trained chemistry professionals in a laboratory setting.

Introduction

3-Aminoazepan-2-one is a valuable chiral building block in medicinal chemistry and drug development. Its seven-membered lactam scaffold is a key structural motif in a variety of biologically active compounds. The development of robust and efficient synthetic routes to access this and related compounds is of significant interest. The protocol described herein outlines a general procedure for the amination of this compound, a key precursor, through a direct nucleophilic substitution reaction with an amine.

Reaction Scheme

The overall reaction involves the displacement of the bromine atom at the α-position of the lactam ring by an amine nucleophile.

General Reaction Scheme for the Amination of this compound

Experimental Protocol

This protocol describes a representative procedure for the amination of this compound. The specific amine, solvent, and base may be varied to optimize the reaction for different substrates.

Materials and Equipment

-

Reagents:

-

This compound

-

Amine (e.g., ammonia, benzylamine, or other primary/secondary amines)

-

Base (e.g., triethylamine, potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF))

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Silica gel for column chromatography

-